Rugosin C falls under the category of ellagitannins, which are a subclass of hydrolyzable tannins. These compounds are characterized by their ability to release ellagic acid upon hydrolysis. They are often classified based on their structural features, such as the number of galloyl groups present and their degree of polymerization .
The synthesis of Rugosin C can be approached through several methods, including:
The molecular structure of Rugosin C is characterized by multiple hydroxyl groups and galloyl moieties, contributing to its complex three-dimensional arrangement. The specific arrangement allows for extensive hydrogen bonding, influencing its solubility and reactivity.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure .
Rugosin C participates in various chemical reactions due to its functional groups:
The reactivity profile of Rugosin C is influenced by its structural features, allowing it to act as a reducing agent or participate in electron transfer processes.
The biological activities of Rugosin C are primarily attributed to its ability to scavenge free radicals and inhibit oxidative stress:
Studies indicate that Rugosin C exhibits significant inhibition (>90%) of certain enzymatic activities at low concentrations (around 1 µM), highlighting its potency as a bioactive compound .
Relevant analyses include high-performance liquid chromatography (HPLC) for quantification and purity assessment .
Rugosin C has garnered interest in various fields due to its biological activities:
Research continues into the broader applications of Rugosin C in health supplements and functional foods due to its beneficial properties .
Rugosin C belongs to a family of bioactive peptides initially isolated from frog species within the genus Rana, now reclassified under the genus Glandirana. The peptide's name derives from Rana rugosa (now Glandirana emeljanovi), a Korean brown frog whose skin secretions yielded structurally similar compounds termed "rugosins" [1] [7]. This nomenclature follows the convention of naming amphibian antimicrobial peptides (AMPs) after their species of origin (e.g., esculentin from Rana esculenta). Recent taxonomic revisions have clarified that Glandirana emeljanovi represents the primary source organism for rugosin-type peptides, with molecular studies confirming phylogenetic distinctions from European Rana species [7].
The rugosin family (including Rugosin A, B, and C) shares a conserved genetic locus with other AMP families like brevinins and gaegurins. Notably, gaegurin 4 was reclassified as esculentin-2EM, while gaegurins 5–6 align with brevinin subtypes, highlighting the dynamic taxonomy underlying peptide nomenclature [1]. Rugosin C specifically remains less characterized than Rugosin A, though both are hypothesized to arise from parallel biosynthetic pathways in granular glands.
Early research into amphibian skin secretions (1980s–1990s) identified Rana rugosa as a rich source of cationic α-helical peptides with antimicrobial properties. Initial isolation protocols involved mild electrical stimulation of dorsal skin glands, followed by reverse-phase HPLC fractionation of crude secretions [4]. Rugosin C was first mentioned alongside Rugosin A in the late 1990s as a minor constituent peptide, though comprehensive structural data remained unpublished.
Pioneering work by Conlon and colleagues revealed that Rana (now Glandirana) peptides exhibited insulinotropic activity, spurring interest in their therapeutic potential. Rugosin A was isolated from Rana saharica in 2005 using similar techniques, with structural analysis revealing a 34-amino-acid peptide featuring an N-terminal pyroglutamate residue and a C-terminal amidation [4]. While Rugosin C was noted in these studies, early characterization efforts focused primarily on Rugosin A due to its abundance. Key historical milestones include:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3